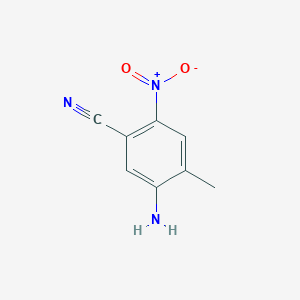

5-Amino-4-methyl-2-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

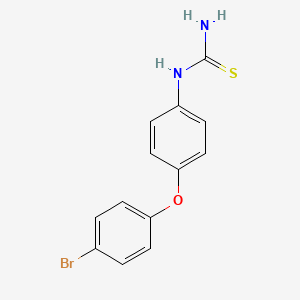

“5-Amino-4-methyl-2-nitrobenzonitrile” is an aralkyl nitrile . It has a molecular formula of C8H7N3O2 .

Molecular Structure Analysis

The molecular structure of “5-Amino-4-methyl-2-nitrobenzonitrile” is characterized by the presence of an amino group (NH2), a nitro group (NO2), and a nitrile group (CN) on a benzene ring . The exact structural details are not available in the searched resources.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The application of 5-Amino-4-methyl-2-nitrobenzonitrile in scientific research primarily encompasses its role as an intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the novel synthesis of 2H-3,1-benzoxazine derivatives, demonstrating its versatility in creating complex heterocyclic structures. This process involves heating the compound with cyclohexanone or other cycloketones in the presence of a catalyst to form novel compounds, which are then characterized by various spectroscopic techniques and crystal X-ray diffraction, indicating the compound's utility in the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science (Li et al., 2006).

Catalytic Hydrogenation Studies

Another significant application is found in catalytic hydrogenation studies, where 5-Amino-4-methyl-2-nitrobenzonitrile and its related nitrobenzonitriles have been hydrogenated using Raney nickel catalysts. These studies reveal the influence of the nitro group's position relative to the nitrile group on the hydrogenation process, offering insights into the optimization of hydrogenation reactions for the synthesis of primary amines from nitrobenzonitriles, which is crucial for the development of new synthetic methodologies in organic chemistry (Koprivova & Červený, 2008).

Antiparasitic and Antifungal Activity Evaluation

The compound has also been explored as a precursor in the synthesis of pyrimidine derivatives with evaluated anti-inflammatory and analgesic activities. This indicates its potential as a building block in the design and synthesis of bioactive molecules for drug discovery. The creation of these derivatives involves condensation reactions with various isothiocyanates, showcasing the compound's utility in developing pharmacologically active agents (Sondhi et al., 2005).

Corrosion Inhibition Studies

Moreover, derivatives of 5-Amino-4-methyl-2-nitrobenzonitrile have been investigated for their corrosion inhibition properties on metals, demonstrating the compound's relevance in materials science and engineering. These studies involve the synthesis of 2-aminobenzene-1,3-dicarbonitriles derivatives and their evaluation as corrosion inhibitors, highlighting the compound's application in developing new materials with enhanced corrosion resistance (Verma et al., 2015).

Propriétés

IUPAC Name |

5-amino-4-methyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-8(11(12)13)6(4-9)3-7(5)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDGPPOWEUHVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-2-nitrobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)